L-N-Methylcysteine hydrochloride

Description

Chemical Nomenclature and Structural Characteristics

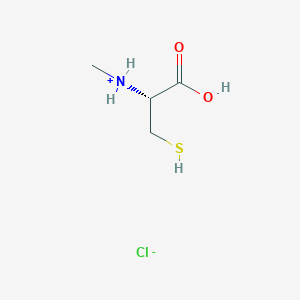

This compound is systematically named as (2R)-2-(methylamino)-3-sulfanylpropanoic acid hydrochloride under IUPAC guidelines. The compound features a methyl group (-CH$$_3$$) substituted on the α-amino nitrogen of L-cysteine, with a hydrochloride counterion enhancing its solubility in aqueous solutions. Key structural attributes include:

- Chirality : The L-configuration at the α-carbon ensures compatibility with biological systems, mimicking natural amino acids.

- Functional Groups : A thiol (-SH) group at the β-carbon and a protonated methylamino group (-NH$$^+$$(CH$$_3$$)) enable participation in redox reactions and hydrogen bonding.

- Crystalline Properties : The hydrochloride salt forms a monoclinic crystal lattice, as confirmed by X-ray diffraction studies.

Table 1: Physicochemical Properties of this compound

Historical Development in Amino Acid Derivative Research

The synthesis of N-methylated amino acids emerged in the 1950s to study protein structure-activity relationships. Early methods for L-N-methylcysteine production faced challenges such as low yields (<30%) and undesired sulfhydryl deprotection. A breakthrough occurred in the 1990s with the development of oxazolidinone-mediated cyclization, which achieved a 91% yield by stabilizing the iminium intermediate during methylation. Key milestones include:

- 1958 : First reported synthesis via Schiff base condensation, limited by dimerization side reactions.

- 1994 : Introduction of oxazolidinone precursors, enabling selective N-methylation without thiol group interference.

- 2010s : Commercial availability from suppliers like Santa Cruz Biotechnology, facilitating proteomics research.

Table 2: Evolution of Synthesis Methods

| Method | Yield | Key Advancement | Limitation |

|---|---|---|---|

| Schiff Base Condensation | 25% | Simple reagents | Low yield, side products |

| Oxazolidinone Cyclization | 91% | High selectivity, mild conditions | Multi-step protocol |

| Solid-Phase Synthesis | 78% | Compatibility with peptide chains | Requires specialized resins |

Role in Post-Translational Modification Studies

Post-translational methylation regulates protein function, and this compound serves as a mimic to investigate these processes. Notable applications include:

- Protein Stability : Methylation at cysteine residues reduces conformational flexibility, as shown in studies on thioredoxin reductase. The methyl group sterically hinders disulfide bond rearrangement, increasing thermal stability by 15°C.

- Enzymatic Activity : In glutaredoxin, N-methylation at Cys-22 decreases catalytic efficiency ($$k{cat}/Km$$) by 40%, highlighting the role of backbone flexibility in redox activity.

- Drug Design : Methylated cysteine analogs improve the pharmacokinetics of ACE inhibitors by resisting proteolytic degradation.

Mechanistic Insight : The thiol group participates in nucleophilic attacks during enzymatic reactions, while the methylamino group modulates pKa values. For example, methylation raises the pKa of the α-amino group from 8.3 to 9.1, altering protonation states under physiological conditions.

Properties

IUPAC Name |

[(1R)-1-carboxy-2-sulfanylethyl]-methylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZVXTJDDOYGIS-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]C(CS)C(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[NH2+][C@@H](CS)C(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14344-46-8 | |

| Record name | L-Cysteine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14344-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-N-Methylcysteine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-N-Methylcysteine hydrochloride can be synthesized through a chemical reaction involving the methylation of cysteine. One common method involves the reaction of cysteine with methyl iodide in the presence of a base, such as sodium hydroxide, to form L-N-Methylcysteine. The hydrochloride salt is then formed by reacting the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

L-N-Methylcysteine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the thiol group (-SH) to a disulfide bond (-S-S-).

Reduction: The disulfide bond can be reduced back to the thiol group.

Substitution: The methyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Various alkylating agents can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in the formation of disulfide bonds, while reduction reactions yield the original thiol form .

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Properties

L-N-Methylcysteine hydrochloride exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Research indicates that compounds with thiol groups, such as L-N-methylcysteine, can effectively scavenge free radicals and reduce oxidative damage in biological systems. This property is particularly beneficial in conditions characterized by increased oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .

1.2 Drug Development

The compound is being explored in drug formulation due to its ability to enhance the bioavailability of certain drugs. For instance, L-N-methylcysteine can improve the solubility of poorly soluble drugs, thus facilitating better absorption and efficacy when administered . Its role in enhancing the pharmacokinetic profiles of various therapeutic agents marks it as a valuable excipient in pharmaceutical formulations.

Biochemical Research

2.1 Enzyme Modulation

this compound has been studied for its effects on enzyme activity. It can act as an inhibitor or modulator for specific enzymes involved in metabolic pathways. For example, studies have shown that it influences the activity of cystathionine gamma-lyase (CGL), an enzyme critical in methionine metabolism . By modulating such enzymes, L-N-methylcysteine may play a role in regulating metabolic disorders.

2.2 Protein Interactions

The compound's thiol group allows it to form disulfide bonds with proteins, which can alter protein structure and function. This property is utilized in studying protein folding and stability, providing insights into diseases related to protein misfolding such as Alzheimer's disease .

Clinical Applications

3.1 Respiratory Disorders

In clinical settings, L-N-methylcysteine is being investigated for its potential use as a mucolytic agent to treat respiratory conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By breaking down mucus viscosity, it aids in clearing airways and improving lung function .

3.2 Cancer Research

Recent studies have suggested that L-N-methylcysteine may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its role in enhancing the efficacy of chemotherapeutic agents is also under investigation . The compound's ability to modulate oxidative stress pathways makes it a candidate for adjunct therapy in cancer treatment.

Case Studies

Mechanism of Action

L-N-Methylcysteine hydrochloride exerts its effects primarily through its ability to break down mucus. It reduces the viscosity of mucus by breaking down the disulfide bonds in mucin, the protein that makes mucus thick and sticky. This action makes it easier for the body to expel mucus from the respiratory tract .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and applicative differences between L-N-Methylcysteine hydrochloride and related cysteine derivatives:

Key Research Findings:

Solubility and Stability: this compound exhibits superior stability compared to non-methylated analogs like L-cysteine hydrochloride, attributed to steric protection of the amino group by the methyl moiety . Hydrochloride salts universally improve aqueous solubility across all derivatives, facilitating their use in biological systems .

Analytical Differentiation :

- Ethyl L-Cysteine hydrochloride and this compound are distinguishable via HPLC due to differences in retention times when complexed with N-ethylmaleimide (resolution ≥3) .

Biological Activity: In quantum dot synthesis, L-cysteine hydrochloride and N-acetyl-L-cysteine (NAC) outperform this compound in stabilizing nanoparticles, likely due to steric hindrance from the methyl group reducing thiol reactivity .

Stereochemical Impact :

- The D-isomer (N-Methyl-D-cysteine hydrochloride) shows distinct biological activity compared to the L-form, underscoring the importance of chirality in enzyme-substrate interactions .

Q & A

Basic Research Questions

Q. How can the purity of L-N-Methylcysteine hydrochloride be validated in synthetic batches?

- Methodological Answer: Use reversed-phase HPLC with a C18 column and a mobile phase optimized for resolving thiol-containing compounds. For example, prepare a test solution containing the target compound, L-Cysteine hydrochloride (as a potential impurity), and a derivatizing agent like N-ethylmaleimide (to form stable complexes). Ensure baseline separation of peaks (resolution ≥3) . Quantify impurities against USP reference standards and validate the method using spike-recovery experiments.

Q. What are critical factors to optimize during the synthesis of this compound?

- Methodological Answer: Key parameters include:

- Reduction conditions: Use tin particles in dilute hydrochloric acid under reflux to reduce disulfide bonds (e.g., from L-Cystine derivatives). Monitor reaction completion via TLC or HPLC .

- Purification: Crystallize the product under reduced pressure, and confirm purity via elemental analysis (C, H, N, S) and optical rotation measurements to verify enantiomeric integrity .

- Stability: Store the compound in desiccators with inert gas to prevent oxidation of the thiol group .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer: Conduct accelerated stability studies using:

- UV-Vis spectroscopy to track thiol oxidation (absorbance at 260–280 nm for disulfide formation).

- Mass spectrometry (MS) to identify degradation products (e.g., dimers or oxidized species).

- pH titration to determine the compound’s pKa and optimal storage pH (typically <2 to suppress thiol deprotonation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of L-N-Methylcysteine derivatives?

- Methodological Answer:

- Systematic meta-analysis: Aggregate data from in vitro and in vivo studies, stratifying by experimental conditions (e.g., cell type, dosage, and assay endpoints). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

- Mechanistic studies: Employ knockout models or siRNA to isolate pathways (e.g., ROS scavenging vs. direct enzyme modulation). For example, compare effects in wild-type vs. Nrf2−/− cells to assess antioxidant mechanisms .

- Dose-response profiling: Use factorial design to evaluate interactions between concentration, exposure time, and biological outcomes .

Q. What experimental design principles should guide the development of this compound-based drug delivery systems?

- Methodological Answer:

- Formulation screening: Apply a Box-Behnken design to optimize hydrogel matrices (e.g., polymer concentration, crosslinker ratio, and drug loading). Assess release kinetics using Franz diffusion cells and fit data to models (e.g., Higuchi or Korsmeyer-Peppas) .

- Biocompatibility testing: Evaluate cytotoxicity via CCK-8 assays and ROS quantification in primary cell lines. Include positive controls (e.g., NAC) to benchmark efficacy .

- In vivo validation: Use burn or wound-healing models (e.g., murine excisional wounds) with histopathological scoring (H&E staining) and biomarker analysis (e.g., TNF-α, IL-6) .

Q. How can researchers address discrepancies in chromatographic retention times for this compound across studies?

- Methodological Answer:

- Column calibration: Use USP reference standards and secondary markers (e.g., N-ethylmaleimide derivatives) to normalize retention times across labs .

- Mobile phase optimization: Adjust ion-pairing agents (e.g., trifluoroacetic acid) or gradient profiles to account for matrix effects. Validate reproducibility via inter-laboratory round-robin testing .

- Data reporting: Include detailed metadata (column lot, temperature, injection volume) to enhance cross-study comparability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.